molecular formula C22H24N2O2S B11366990 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11366990
M. Wt: 380.5 g/mol
InChI Key: ATRYRJPWFTZBMM-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and an ether linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline derivatives with acyl chlorides.

    Ether Linkage Formation: The ether linkage can be formed through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazole derivatives.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide is unique due to the presence of the 4-methylphenyl group, which may impart distinct biological activities and chemical properties compared to its analogs. This uniqueness can be attributed to differences in electronic and steric effects, which influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H24N2O2S/c1-15(2)26-20-10-8-17(9-11-20)21(25)23-13-12-19-14-27-22(24-19)18-6-4-16(3)5-7-18/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)

InChI Key

ATRYRJPWFTZBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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